Cas no 929975-61-1 (1-(butan-2-yl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate)

1-(butan-2-yl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate structure
929975-61-1 structure
Product Name:1-(butan-2-yl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate
CAS No:929975-61-1
MF:C18H21N3O3S
MW:359.44264292717
MDL:MFCD09040460
CID:5233052
PubChem ID:16227770
Update Time:2026-03-08

1-(butan-2-yl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate Chemical and Physical Properties

Names and Identifiers

    • 1-(butan-2-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate
    • 1H-Pyrazolo[3,4-b]pyridin-6-ol, 4-methyl-1-(1-methylpropyl)-, 6-(4-methylbenzenesulfonate)
    • 1-(butan-2-yl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate
    • MDL: MFCD09040460
    • Inchi: 1S/C18H21N3O3S/c1-5-14(4)21-18-16(11-19-21)13(3)10-17(20-18)24-25(22,23)15-8-6-12(2)7-9-15/h6-11,14H,5H2,1-4H3
    • InChI Key: PZGGQGYIHLCJOO-UHFFFAOYSA-N
    • SMILES: C12N(C(C)CC)N=CC1=C(C)C=C(OS(C1=CC=C(C)C=C1)(=O)=O)N=2

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1-(butan-2-yl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate Suppliers

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(CAS:929975-61-1)1-(butan-2-yl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate
Order Number:A1065686
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:33
Price ($):191.0/555.0
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Additional information on 1-(butan-2-yl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate

Introduction to 1-(butan-2-yl)-4-methyl-1H-pyrazolo[3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate (CAS No. 929975-61-1)

The compound 1-(butan-2-yl)-4-methyl-1H-pyrazolo[3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate, identified by its CAS number 929975-61-1, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines a pyrazolo[3,4-b]pyridine core with a sulfonate moiety, making it a promising candidate for further exploration in therapeutic applications. The presence of a butyl group and a methyl substituent on the pyrazole ring enhances its pharmacokinetic properties, potentially improving bioavailability and target specificity.

Recent studies have highlighted the versatility of heterocyclic compounds in drug development. The pyrazolo[3,4-b]pyridine scaffold is particularly noteworthy due to its ability to interact with various biological targets, including enzymes and receptors. In particular, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes implicated in cancer and inflammatory diseases. The sulfonate group in 1-(butan-2-yl)-4-methyl-1H-pyrazolo[3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate not only contributes to the compound's solubility but also serves as a key pharmacophore for binding to biological targets.

One of the most compelling aspects of this compound is its potential role in modulating pathways relevant to neurological disorders. Emerging research suggests that pyrazolo[3,4-b]pyridines can interact with neurotransmitter systems, offering a novel approach to treating conditions such as Alzheimer's disease and Parkinson's disease. The specific arrangement of substituents in 1-(butan-2-yl)-4-methyl-1H-pyrazolo[3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate may enhance its ability to cross the blood-brain barrier, a critical factor for effective central nervous system therapies.

The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex framework efficiently. These techniques not only streamline the synthetic process but also allow for the introduction of diverse functional groups, enabling the creation of a library of related compounds for further screening.

In vitro studies have begun to unravel the mechanistic properties of 1-(butan-2-yl)-4-methyl-1H-pyrazolo[3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate. Initial data indicate that it exhibits moderate affinity for certain kinases, suggesting its potential as an inhibitor in oncology research. Additionally, preliminary toxicity assays have shown promising safety profiles, with minimal off-target effects observed at therapeutic concentrations. These findings are encouraging and warrant further investigation into its pharmacological potential.

The role of sulfonate groups in medicinal chemistry cannot be overstated. These functional moieties enhance water solubility while maintaining lipophilicity, making them ideal for oral administration. In 1-(butan-2-yl)-4-methyl-1H-pyrazolo[3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate, the sulfonate group is strategically positioned to interact with biological targets while contributing to overall molecular stability. This balance is crucial for developing compounds that exhibit both efficacy and durability in biological systems.

Future directions for research on 1-(butan-2-yl)-4-methyl-1H-pyrazolo[3,4-bpyridin-6-yll 4-methylbenzene-l-sulfonate include exploring its interactions with other therapeutic targets and optimizing its pharmacokinetic properties through structure-based drug design. Computational modeling techniques are being employed to predict binding affinities and identify potential modifications that could enhance its therapeutic index. These efforts are part of a broader trend toward rational drug design, where computational tools guide the development of novel therapeutics.

The integration of artificial intelligence (AI) into drug discovery has revolutionized the field by enabling high-throughput virtual screening and predictive modeling. AI algorithms can analyze vast datasets to identify promising candidates like 1-(butan-Zyl)-Z-methyl-IH-pyrazolo[3,Z-bpyridin-lZ-yll Z-methylbenzene-l-sulfonate) based on their structural features and predicted biological activities. This approach has significantly reduced the time and cost associated with drug development while improving success rates.

Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory findings into clinical applications. The compound's potential as a therapeutic agent has garnered interest from pharmaceutical companies looking to develop new treatments for unmet medical needs. Preclinical studies are underway to evaluate its efficacy and safety profile further before moving into human trials.

The impact of this compound extends beyond traditional pharmaceutical applications. Its unique structure may find utility in other areas such as agrochemicals or material science, where heterocyclic compounds are increasingly valued for their diverse properties. The sulfonate group's versatility allows it to participate in various chemical reactions, making it a valuable building block for innovative materials.

In conclusion,l-butan-Zyl)-Z-methyl-IH-pyrazolol[Z,Z-bpyridin-lZ-yll Z-methylethene-l-sulfonale (CAS No. 929975-ZI-I) stands as a testament to the ingenuity of modern medicinal chemistry. Its complex architecture and functional groups make it a promising candidate for further exploration in therapeutic development. As research continues to uncover new applications and refine synthetic methodologies,this compound holds significant potential for improving human health through innovative treatments.

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Amadis Chemical Company Limited
(CAS:929975-61-1)1-(butan-2-yl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate
A1065686
Purity:99%/99%
Quantity:1g/5g
Price ($):191.0/555.0
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